
5-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole: is a heterocyclic organic compound that contains both chlorine and methyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole typically involves the chlorination of 4-(chloromethyl)-1-methyl-1H-pyrazole. One common method includes the reaction of 4-(chloromethyl)-1-methyl-1H-pyrazole with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds with the substitution of a hydrogen atom by a chlorine atom at the 5-position of the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the use of chlorinating agents and the potential release of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of pyrazole carboxylic acids.
Reduction: Formation of 5-methyl-4-(methyl)-1-methyl-1H-pyrazole.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new materials with specific properties.
Biology and Medicine: In medicinal chemistry, derivatives of 5-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole are explored for their potential as antimicrobial, antifungal, and anticancer agents. The presence of chlorine and methyl groups can enhance the biological activity of these derivatives.
Industry: The compound finds applications in the agrochemical industry as a precursor for the synthesis of pesticides and herbicides. It is also used in the development of new polymers and resins with improved thermal and chemical stability.
Mechanism of Action
The mechanism of action of 5-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole and its derivatives often involves the interaction with specific molecular targets such as enzymes or receptors. The chlorine atoms can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The methyl groups can enhance the lipophilicity of the compound, facilitating its penetration into biological membranes.
Comparison with Similar Compounds
4-Chloro-1-methyl-1H-pyrazole: Lacks the chloromethyl group, leading to different reactivity and applications.
5-Chloro-1-methyl-1H-pyrazole: Lacks the chloromethyl group, affecting its chemical properties and biological activity.
4-(Chloromethyl)-1-methyl-1H-pyrazole: Lacks the chlorine atom at the 5-position, resulting in different chemical behavior.
Uniqueness: The presence of both chlorine and chloromethyl groups in 5-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole provides a unique combination of reactivity and biological activity
Properties
Molecular Formula |
C5H6Cl2N2 |
|---|---|
Molecular Weight |
165.02 g/mol |
IUPAC Name |
5-chloro-4-(chloromethyl)-1-methylpyrazole |
InChI |
InChI=1S/C5H6Cl2N2/c1-9-5(7)4(2-6)3-8-9/h3H,2H2,1H3 |
InChI Key |
IMHWSGGXNRFXFM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


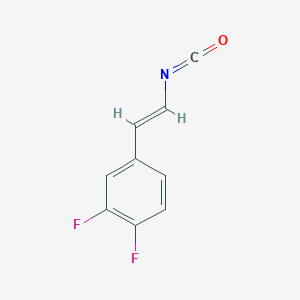
![5'-Chlorospiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B12969015.png)
![2-methyl-2-[(phenylmethyl)thio]Propanoic acid ethyl ester](/img/structure/B12969021.png)
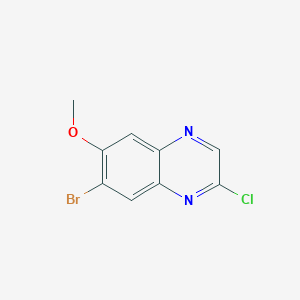
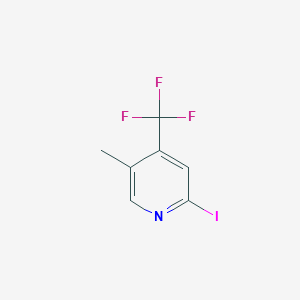
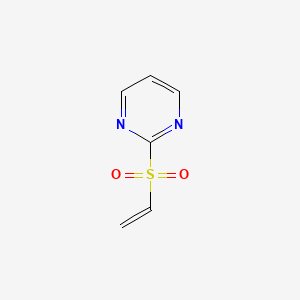
![5-Hydroxy-5H,7H-furo[3,4-B]pyridin-7-one](/img/structure/B12969048.png)
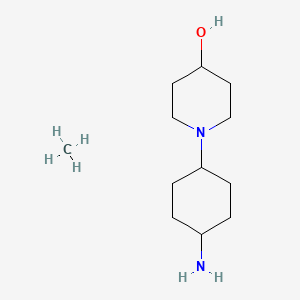
![4'-(tert-Butyl)-[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B12969066.png)
![tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12969073.png)
![(4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazol-6-yl)methanol](/img/structure/B12969087.png)
![4-Chloro-8-methylimidazo[1,2-a]quinoxaline](/img/structure/B12969095.png)


